REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=CC=1N.[NH2:12][C:13]1[CH:22]=[CH:21][C:20]2[C:19]([S:23]([OH:26])(=[O:25])=[O:24])=[CH:18][C:17]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:16][C:15]=2[C:14]=1S(O)(=O)=O.NC1C=CC2C(=C(S(O)(=O)=O)C=C(S(O)(=O)=O)C=2)C=1>OS(O)(=O)=O.O=S(=O)=O>[CH:22]1[C:13]([NH2:12])=[CH:14][C:15]2[C:20](=[C:19]([S:23]([OH:26])(=[O:25])=[O:24])[CH:18]=[C:17]([S:27]([OH:30])(=[O:28])=[O:29])[CH:16]=2)[CH:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=2C=C(C=C(C2C=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |